molecular formula C14H19NO3S B6152657 1-(2,4-dimethylbenzenesulfonyl)piperidine-4-carbaldehyde CAS No. 1082481-85-3

1-(2,4-dimethylbenzenesulfonyl)piperidine-4-carbaldehyde

Cat. No.: B6152657
CAS No.: 1082481-85-3
M. Wt: 281.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylbenzenesulfonyl)piperidine-4-carbaldehyde is a chemical compound that has garnered significant attention in the scientific community due to its diverse range of properties. Its molecular formula is C14H19NO3S, and it has a molecular weight of 281.4.

Preparation Methods

The synthesis of 1-(2,4-dimethylbenzenesulfonyl)piperidine-4-carbaldehyde involves several steps. One common synthetic route includes the reaction of piperidine with 2,4-dimethylbenzenesulfonyl chloride under controlled conditions to form the sulfonylated piperidine intermediate. This intermediate is then subjected to oxidation to introduce the aldehyde functional group at the 4-position of the piperidine ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-dimethylbenzenesulfonyl)piperidine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-dimethylbenzenesulfonyl)piperidine-4-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzenesulfonyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The sulfonyl group and the aldehyde functional group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

1-(2,4-dimethylbenzenesulfonyl)piperidine-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.

    1-(2,4-dimethylbenzenesulfonyl)piperidine-4-methanol:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dimethylbenzenesulfonyl)piperidine-4-carbaldehyde involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with piperidine-4-carbaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "2,4-dimethylbenzenesulfonyl chloride", "piperidine-4-carbaldehyde", "base (e.g. triethylamine)" ], "Reaction": [ "Add 2,4-dimethylbenzenesulfonyl chloride to a solution of piperidine-4-carbaldehyde in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization." ] }

CAS No.

1082481-85-3

Molecular Formula

C14H19NO3S

Molecular Weight

281.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.